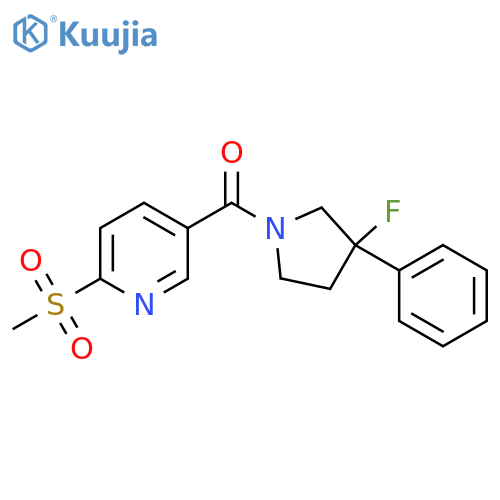Cas no 2418731-16-3 (5-(3-Fluoro-3-phenylpyrrolidine-1-carbonyl)-2-methanesulfonylpyridine)

2418731-16-3 structure
商品名:5-(3-Fluoro-3-phenylpyrrolidine-1-carbonyl)-2-methanesulfonylpyridine
5-(3-Fluoro-3-phenylpyrrolidine-1-carbonyl)-2-methanesulfonylpyridine 化学的及び物理的性質
名前と識別子
-
- EN300-26689844
- 5-(3-fluoro-3-phenylpyrrolidine-1-carbonyl)-2-methanesulfonylpyridine
- Z2959446158
- 2418731-16-3
- 5-(3-Fluoro-3-phenylpyrrolidine-1-carbonyl)-2-methanesulfonylpyridine
-
- インチ: 1S/C17H17FN2O3S/c1-24(22,23)15-8-7-13(11-19-15)16(21)20-10-9-17(18,12-20)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3
- InChIKey: VUFUWDVFRJZDCP-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1=CC=C(C=N1)C(N1CCC(C2C=CC=CC=2)(C1)F)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 348.09439174g/mol
- どういたいしつりょう: 348.09439174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 571
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 75.7Ų
5-(3-Fluoro-3-phenylpyrrolidine-1-carbonyl)-2-methanesulfonylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26689844-0.05g |
5-(3-fluoro-3-phenylpyrrolidine-1-carbonyl)-2-methanesulfonylpyridine |
2418731-16-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
5-(3-Fluoro-3-phenylpyrrolidine-1-carbonyl)-2-methanesulfonylpyridine 関連文献
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
2418731-16-3 (5-(3-Fluoro-3-phenylpyrrolidine-1-carbonyl)-2-methanesulfonylpyridine) 関連製品
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
